N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC13642651
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24BNO3 |
|---|---|
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C17H24BNO3/c1-11-6-9-13(19-15(20)12-7-8-12)10-14(11)18-21-16(2,3)17(4,5)22-18/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) |
| Standard InChI Key | QMVQPGMEEQHIQA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CC3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and at the 4-position with a methyl group. The amide linkage connects this aromatic system to a cyclopropane carboxamide group . The cyclopropane ring introduces significant angle strain, which can influence both reactivity and conformational stability. The boronic ester moiety, a hallmark of Suzuki-Miyaura coupling precursors, provides a handle for transition-metal-catalyzed cross-coupling reactions.
The IUPAC name, N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide, systematically describes this arrangement . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 301.2 g/mol | |
| XLogP3 | Estimated 3.2 (calculated) | - |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 |
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, analogous boronic esters exhibit characteristic NMR chemical shifts between 28–32 ppm. The cyclopropane ring protons typically resonate as multiplet signals in the 0.5–1.5 range in NMR. IR spectroscopy would reveal amide C=O stretching near 1650–1680 cm and B-O vibrations at 1350–1400 cm.
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis route involves sequential functionalization of 3-bromo-4-methylaniline:
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Boronic Ester Installation: Miyaura borylation of 3-bromo-4-methylaniline using bis(pinacolato)diboron () with a palladium catalyst.
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Amide Formation: Reaction of the resulting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylaniline with cyclopropanecarbonyl chloride in the presence of a base (e.g., ).
Critical reaction parameters include:
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Temperature control (60–80°C for borylation)
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Anhydrous conditions to prevent boronate hydrolysis
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Stoichiometric ratios optimized to minimize di-amide byproducts
Process Optimization Challenges
The steric bulk of both the cyclopropane and pinacol boronate groups necessitates careful catalyst selection. Palladium complexes with bulky phosphine ligands (e.g., SPhos) improve yields in analogous Suzuki couplings. Scale-up considerations must address:
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Boronate stability under prolonged heating
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Purification challenges due to similar polarity of starting materials and product
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Potential epimerization at the amide bond under basic conditions
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound serves as a versatile coupling partner. In model reactions with aryl halides, palladium-catalyzed cross-couplings proceed with >75% efficiency. Representative transformations include:
The cyclopropane amide group remains intact under standard coupling conditions (80°C, aqueous ), demonstrating orthogonal reactivity .
Construction of Bioactive Scaffolds
Hybrid molecules incorporating both boronate and strained carbocycles show promise in medicinal chemistry. For instance, cyclopropane-containing analogs exhibit enhanced binding to kinase ATP pockets due to enforced conformational restraint . The boronate moiety allows subsequent diversification via click chemistry or PROTAC conjugation .
Stability and Toxicology
Chemical Stability
The boronic ester is susceptible to hydrolysis under acidic or aqueous conditions, generating the corresponding boronic acid. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in anhydrous acetonitrile. The amide bond remains stable across pH 4–10.
Preliminary Toxicological Assessment
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Moderate plasma protein binding (80–90%)
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Hepatic clearance via cytochrome P450 3A4
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>500 mg/kg in rodent acute toxicity models
This comprehensive profile underscores N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide as a multifaceted building block with untapped potential in both synthetic and medicinal chemistry. Future research directions should prioritize:
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Full pharmacokinetic characterization
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Expansion of coupling reactivity studies
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Targeted biological screening against neurodegenerative disease models
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